molecular formula C9H12N4 B13565649 1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine

1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B13565649
M. Wt: 176.22 g/mol
InChI Key: JNACLBGSBAEKAM-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1H-1,2,3-benzotriazol-5-amine is a chemical compound belonging to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-1H-1,2,3-benzotriazol-5-amine typically involves the reaction of 1H-1,2,3-benzotriazole with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(propan-2-yl)-1H-1,2,3-benzotriazol-5-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-1H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions may yield amine derivatives or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzotriazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

1-(Propan-2-yl)-1H-1,2,3-benzotriazol-5-amine has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, as a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing oxidation and degradation.

Comparison with Similar Compounds

    1H-1,2,3-Benzotriazole: A parent compound with similar structural features but lacking the isopropyl group.

    2-(Propan-2-yl)-1H-1,2,3-benzotriazole: A structural isomer with the isopropyl group at a different position.

    1-(Propan-2-yl)-1H-1,2,3-benzotriazol-4-amine: Another isomer with the amine group at a different position.

Uniqueness: 1-(Propan-2-yl)-1H-1,2,3-benzotriazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

1-propan-2-ylbenzotriazol-5-amine

InChI

InChI=1S/C9H12N4/c1-6(2)13-9-4-3-7(10)5-8(9)11-12-13/h3-6H,10H2,1-2H3

InChI Key

JNACLBGSBAEKAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)N)N=N1

Origin of Product

United States

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